molecular formula C13H9BrN4O8S B14515015 N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-07-9

N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline

Cat. No.: B14515015
CAS No.: 62606-07-9
M. Wt: 461.20 g/mol
InChI Key: VWXIVXPCGOVAJN-UHFFFAOYSA-N
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Description

N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of bromine, methanesulfonyl, and trinitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methanesulfonyl group is introduced through sulfonation reactions, while the trinitroaniline moiety is formed via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-triaminoaniline, while substitution of the bromine atom can produce various derivatives with different functional groups.

Scientific Research Applications

N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline include:

  • N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitrobenzene
  • This compound derivatives with different substituents

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

62606-07-9

Molecular Formula

C13H9BrN4O8S

Molecular Weight

461.20 g/mol

IUPAC Name

N-(3-bromo-5-methylsulfonylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H9BrN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3

InChI Key

VWXIVXPCGOVAJN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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